2-Fluoro-4-iodonicotinic acid
Overview
Description
“2-Fluoro-4-iodonicotinic acid” is a chemical compound with the molecular formula C6H3FINO2 . It has a molecular weight of 267 . The IUPAC name for this compound is 2-fluoro-4-iodonicotinic acid . It is also known by other names such as 2-Fluoro-4-iodopyridine-3-carboxylic acid and 3-Carboxy-2-fluoro-4-iodopyridine .
Molecular Structure Analysis
The InChI code for “2-Fluoro-4-iodonicotinic acid” is 1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) . The InChI key is QKPLTGKHTYHYLU-UHFFFAOYSA-N . The canonical SMILES representation is C1=CN=C(C(=C1I)C(=O)O)F .
Physical And Chemical Properties Analysis
“2-Fluoro-4-iodonicotinic acid” is a solid at room temperature . It should be stored at 2-8°C . The exact mass and monoisotopic mass of the compound are 266.91925 g/mol . It has a topological polar surface area of 50.2 Ų .
Scientific Research Applications
Fluoroiodane in Organic Synthesis
Fluoroiodane, a compound related to 2-Fluoro-4-iodonicotinic acid, demonstrates unique reactivity in organic synthesis. It forms an iodonium intermediate, which can undergo reactions to create various fluorinated compounds. This reactivity was confirmed through experiments that produced 2-fluoro-1,3-dicarbonyl products, highlighting fluoroiodane's potential in electrophilic fluorination via an addition/substitution mechanism (Geary, Hope, Singh, & Stuart, 2015).
Radiofluorination and PET Imaging
2-[18F]Fluorophenylalanine, derived from an iodonium salt precursor related to 2-Fluoro-4-iodonicotinic acid, has been developed as a potential PET tracer for imaging cerebral infarction and tumors. This tracer shows promise due to its sufficient in vivo stability and higher uptake in tumor cells compared to other tracers (Neumaier et al., 2019).
Calcium Indicators in Cellular Studies
Fluo-4, a fluorescent dye structurally related to 2-Fluoro-4-iodonicotinic acid, is used for measuring cellular Ca2+ concentrations. It offers brighter fluorescence emission, greater cell permeation, and a larger dynamic range for calcium quantification, making it suitable for various imaging and screening applications (Gee et al., 2000).
Hypervalent Iodine Chemistry
2-Fluoro-4-iodonicotinic acid is related to the field of hypervalent iodine chemistry, which has seen extensive development since the early 1990s. This area of research is noteworthy for the synthesis and application of iodine(III) and iodine(V) derivatives in oxidative transformations of complex organic molecules (Zhdankin & Stang, 2008).
Synthesis of Fluorinated Compounds
2-Fluoro-4-iodonicotinic acid plays a role in the synthesis of fluorinated compounds. The utilization of fluoroalcohols as solvents has enabled the synthesis of various fluorinated compounds, including derivatives and intermediates related to 2-Fluoro-4-iodonicotinic acid, providing novel synthetic routes in organic chemistry (Dohi, Yamaoka, & Kita, 2010).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-iodopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLTGKHTYHYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660498 | |
Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodonicotinic acid | |
CAS RN |
884494-51-3 | |
Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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